5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
5-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a fused ring system that includes a triazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure makes it an interesting candidate for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar chemical properties.
3-Phenyl-1,2,4-triazole: Another triazole derivative with a phenyl group.
5-Methyl-1,2,4-triazole: A triazole compound with a methyl group.
Uniqueness
5-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The combination of a triazole and pyridine ring enhances its potential for various applications, making it a valuable compound in research and industry .
Properties
CAS No. |
4926-14-1 |
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Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-6-5-9-12-14-15-13(16(10)12)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
SBGARLVMBLQXRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NN=C(N12)C3=CC=CC=C3 |
Origin of Product |
United States |
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